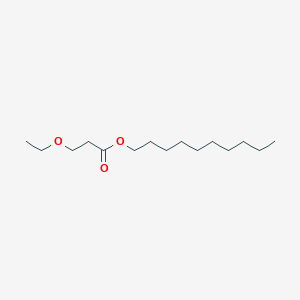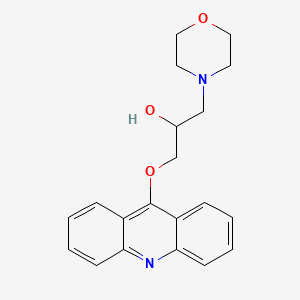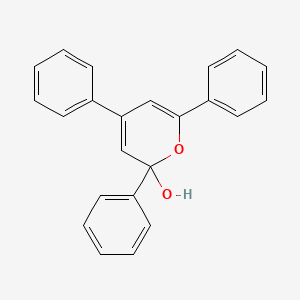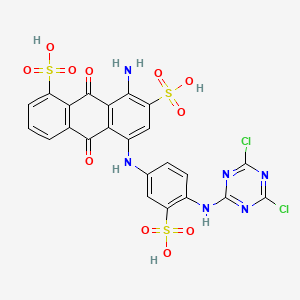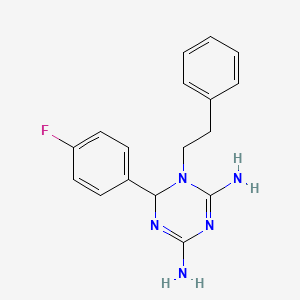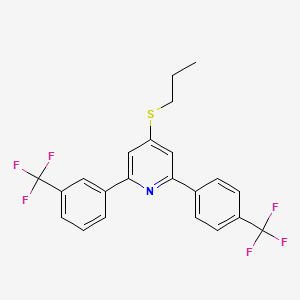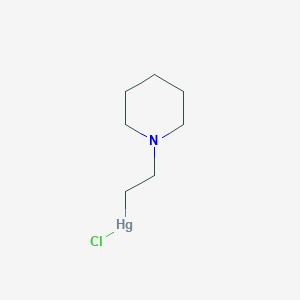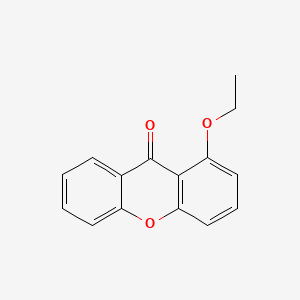
1-Ethoxyxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxyxanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. These compounds are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxyxanthen-9-one can be synthesized through several methods. One common approach involves the reaction of xanthone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the optimization of laboratory-scale methods. This includes scaling up the reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and alkyl halides.
Major Products: The major products formed from these reactions include various substituted xanthones, hydroxyxanthones, and quinones .
Wissenschaftliche Forschungsanwendungen
1-Ethoxyxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in studying enzyme activities and biological pathways.
Medicine: Research has shown its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the development of dyes, pigments, and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 1-Ethoxyxanthen-9-one involves its interaction with various molecular targets. It can modulate the activity of enzymes and proteins by binding to their active sites. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Xanthone: The parent compound with a similar structure but without the ethoxy group.
9H-xanthen-9-one: Another xanthone derivative with different substituents.
Thioxanthone: A sulfur-containing analog of xanthone
Uniqueness: 1-Ethoxyxanthen-9-one is unique due to its ethoxy group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, reactivity, and interaction with biological targets compared to its analogs .
Eigenschaften
CAS-Nummer |
127731-66-2 |
|---|---|
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
1-ethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O3/c1-2-17-12-8-5-9-13-14(12)15(16)10-6-3-4-7-11(10)18-13/h3-9H,2H2,1H3 |
InChI-Schlüssel |
OHJHOMCCEDOJNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)

